molecular formula C12H17NO2 B13318369 N-(4-Methoxyphenyl)-2-methyloxolan-3-amine

N-(4-Methoxyphenyl)-2-methyloxolan-3-amine

Cat. No.: B13318369
M. Wt: 207.27 g/mol
InChI Key: RAGHPKMLRWUAJU-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-methyloxolan-3-amine: is an organic compound that belongs to the class of oxolane derivatives It is characterized by the presence of a methoxyphenyl group attached to an oxolane ring, which is further substituted with a methyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)-2-methyloxolan-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyaniline with 2-methyloxirane in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the oxirane ring opening to form the desired amine derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxyphenyl)-2-methyloxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives with different substitution patterns.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized amine derivatives .

Scientific Research Applications

Chemistry: N-(4-Methoxyphenyl)-2-methyloxolan-3-amine is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives

Comparison: N-(4-Methoxyphenyl)-2-methyloxolan-3-amine is unique due to its oxolane ring structure, which distinguishes it from other similar compounds. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the methoxy group also enhances its reactivity and potential for functionalization .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C12H17NO2/c1-9-12(7-8-15-9)13-10-3-5-11(14-2)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3

InChI Key

RAGHPKMLRWUAJU-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=CC=C(C=C2)OC

Origin of Product

United States

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